molecular formula C8H5BrN2O B112442 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 30384-96-4

6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B112442
CAS RN: 30384-96-4
M. Wt: 225.04 g/mol
InChI Key: LBCRSOFJVLOCIK-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H5BrN2O . It appears as a yellow to brown powder or crystals . It is used in organic syntheses and as pharmaceutical intermediates .


Synthesis Analysis

The compound can be synthesized from 6-bromoimidazo[1,2-a]pyridine using [2-14C] cyanoacetamide as the source of the radiolabel . The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine .


Molecular Structure Analysis

The molecular structure of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde consists of a bromine atom attached to an imidazo[1,2-a]pyridine ring at the 6th position . The carbaldehyde functional group is attached at the 3rd position .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it has been used in the synthesis of 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate .


Physical And Chemical Properties Analysis

The compound has a density of 1.7±0.1 g/cm3 . It is slightly soluble in water . The compound has a molar refractivity of 49.7±0.5 cm3, a polar surface area of 34 Å2, and a molar volume of 129.6±7.0 cm3 .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde serves as a key intermediate in the synthesis of various biologically active compounds. For instance, Chamakuri et al. (2016) synthesized a series of 7-azaindazole-chalcone derivatives from a compound structurally related to 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde, demonstrating significant anti-inflammatory and analgesic activities (Chamakuri, Murthy, & Yellu, 2016). Similarly, Mohan, Rao, and Adimurthy (2013) reported the synthesis of methylimidazo[1,2-a]pyridines, indicating the versatility of this compound in creating diverse medicinal agents (Mohan, Rao, & Adimurthy, 2013).

Heterocyclic Chemistry and Material Science

The compound is also essential in heterocyclic chemistry. Yakovenko and Vovk (2021) developed approaches for synthesizing imidazo[4,5-b]pyrazolo[3,4-e]pyridines, highlighting the compound's role in creating new heterocyclic systems (Yakovenko & Vovk, 2021). In material science, Jadhav and Sekar (2017) synthesized fluorescent molecular rotors using a derivative of this compound, showing its potential in developing advanced materials (Jadhav & Sekar, 2017).

Anti-Corrosion and Catalysis

The compound and its derivatives have also been explored in anti-corrosion and catalysis studies. Ech-chihbi et al. (2019) investigated imidazopyridine derivatives as corrosion inhibitors for carbon steel, demonstrating the compound's utility in industrial applications (Ech-chihbi et al., 2019). In the field of catalysis, Koubachi et al. (2008) utilized a similar compound in palladium-catalyzed alkenylation, showcasing its relevance in synthetic chemistry (Koubachi et al., 2008).

Safety And Hazards

6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-1-2-8-10-3-7(5-12)11(8)4-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCRSOFJVLOCIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30612650
Record name 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

CAS RN

30384-96-4
Record name 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 250 mL RB flask was charged with DMF (21.3 ml, 274 mmol) and cooled to 0° C.; phosphorus oxychloride (2.46 ml, 26.4 mmol) was added dropwise. This was stirred for 1 hour, then 6-bromoH-imidazo[1,2-a]pyridine (2.00 g, 10.2 mmol) was added in one portion. This was stirred at 100° C. for 5 hours and at room temperature for 16 hours. The flask was cooled to 0° C. and slowly neutralized with 6N aq. NaOH and sat. aq. NaHCO3, resulting in the formation of a precipitate which was collected by filtration to give 6-bromoH-imidazo[1,2-a]pyridine-3-carbaldehyde as a yellow-orange solid.
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2.46 mL
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2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
X Li, S Wang, J Zang, M Liu, G Jiang, F Ji - Organic & Biomolecular …, 2020 - pubs.rsc.org
The cyanation and formylation of imidazo[1,2-a]pyridines were developed under copper-mediated oxidative conditions using ammonium iodide and DMF as a nontoxic combined cyano-…
Number of citations: 17 pubs.rsc.org
M Hayakawa, K Kawaguchi, H Kaizawa… - Bioorganic & medicinal …, 2007 - Elsevier
We have previously reported the imidazo[1,2-a]pyridine derivative 4 as a novel p110α inhibitor; however, although 4 is a potent inhibitor of p110α enzymatic activity and tumor cell …
Number of citations: 154 www.sciencedirect.com
D Kusy, A Wojciechowska… - Beilstein Journal of …, 2020 - beilstein-journals.org
A series of new phosphonocarboxylates containing an imidazo [1, 2-a] pyridine ring has been synthesized via the microwave-assisted Mizoroki–Heck reaction. The efficient modification …
Number of citations: 4 www.beilstein-journals.org
JD Kendall, GW Rewcastle, R Frederick… - Bioorganic & medicinal …, 2007 - Elsevier
A series of 2-methyl-5-nitrobenzenesulfonohydrazides were prepared and evaluated as inhibitors of PI3K. An isoquinoline derivative shows good selectivity for the p110α isoform over …
Number of citations: 71 www.sciencedirect.com

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